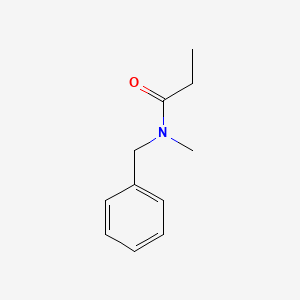

N-benzyl-N-methylpropanamide

Descripción

Contextualization within Organic Amide Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group linked to a nitrogen atom. solubilityofthings.com They are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R'') based on the number of organic groups attached to the nitrogen. solubilityofthings.comlumenlearning.comcuny.edu N-benzyl-N-methylpropanamide falls into the category of tertiary amides, which lack N-H bonds and possess three carbon-nitrogen bonds. alliedmarketresearch.com

The chemistry of amides is distinguished by the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This resonance imparts significant stability to the amide bond, making it less reactive than other carbonyl compounds like ketones and esters. solubilityofthings.comlumenlearning.com However, recent advancements in catalysis and synthetic methodologies have enabled a wide range of transformations of even these traditionally robust linkages. researchgate.netresearchgate.net

Significance of N-Benzyl and N-Methyl Substituents in Amide Functionality

The specific substituents on the nitrogen atom of an amide profoundly influence its physical and chemical properties. In this compound, the N-benzyl and N-methyl groups play crucial roles:

Steric Hindrance: The presence of both a benzyl (B1604629) and a methyl group introduces steric bulk around the nitrogen atom. This steric hindrance can affect the amide's reactivity, potentially slowing down or preventing certain reactions at the carbonyl carbon or the nitrogen atom. fiveable.me

Solubility and Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can facilitate its solubility in organic solvents and its ability to cross biological membranes.

Conformational Preferences: The interaction between the N-alkyl and N-aryl (or in this case, N-benzyl) groups can lead to distinct conformational preferences, such as a cis or trans arrangement across the amide bond. Steric strain can even induce torsion in the amide bond, increasing its lability. rsc.org

Current Research Landscape of this compound and Related Structures

Research involving this compound and structurally similar tertiary amides is primarily focused on their utility as synthetic intermediates and their potential biological activities.

While specific applications for this compound are not extensively documented, its structural motifs are present in various areas of chemical research. For instance, related N-benzyl amides have been investigated in the synthesis of complex molecules and as intermediates in the development of pharmaceuticals. vulcanchem.com The reductive functionalization of N-benzyl tertiary amides has been shown to be a valuable method for producing N-α,α′-branched piperidines. frontiersin.org

Derivatives of this compound, such as those with additional functional groups, have appeared in the literature as impurities of pharmaceutical compounds or as building blocks for more complex structures. For example, (R)-2-Amino-N-benzyl-3-hydroxy-N-methylpropanamide is noted as an impurity of Lacosamide, a medication for treating seizures. labmix24.com This highlights the importance of understanding the synthesis and reactivity of the core this compound structure.

Spectroscopic studies on related compounds, like (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, have been conducted to understand their molecular geometry, vibrational frequencies, and electronic properties through methods like FT-IR, FT-Raman, and DFT calculations. researchgate.net Such studies are crucial for characterizing these molecules and predicting their reactivity.

Overview of Research Gaps and Emerging Directions

Despite the foundational importance of the this compound structure, there remain significant gaps in the dedicated research concerning this specific compound. Much of the available information is in the context of its being a precursor or a related structure to other molecules of interest.

Emerging research directions likely involve:

Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of this compound and its derivatives is a continuing area of interest. This includes exploring new catalytic systems for amidation and functionalization reactions.

Catalytic Activation: Given the general stability of the amide bond, research into novel methods for the catalytic activation of tertiary amides like this compound for C-N bond cleavage or other transformations is a promising frontier. researchgate.netresearchgate.netfrontiersin.org

Medicinal Chemistry Applications: A more thorough investigation into the potential biological activities of this compound and its analogues could reveal new therapeutic applications. The N-benzyl-N-methylamide moiety is a common feature in biologically active compounds, suggesting that this core structure could be a valuable scaffold for drug discovery.

Material Science: The properties of amides are also relevant in material science, and further research could explore the potential of this compound as a monomer or building block for novel polymers or functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKORWAOHDWGJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481972 | |

| Record name | Propanamide, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34317-21-0 | |

| Record name | Propanamide, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Pathway Development for N Benzyl N Methylpropanamide

Direct Amide Bond Formation Strategies

The most straightforward methods for synthesizing N-benzyl-N-methylpropanamide involve the creation of the amide bond in a single key step. These strategies typically unite a benzylamine-containing fragment with a propanoyl group.

Coupling of Benzylamine (B48309) Derivatives with Propanoyl Moieties

This approach focuses on reacting a suitable benzylamine derivative with a reactive propanoyl species. A common example involves the reaction of N-methylbenzylamine with an activated propanoyl compound. For instance, the synthesis of a related compound, N-benzyl-2-bromo-N-methylpropanamide, is achieved by reacting 2-bromo-propanoyl chloride with N-methylbenzylamine. ontosight.ai This reaction proceeds via a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group to form the amide bond. ontosight.ai While this example yields a brominated derivative, the underlying principle of coupling an amine with an acyl halide is a fundamental and direct route to the target amide structure.

The reaction can be generalized to the use of various benzylamine derivatives and propanoyl moieties. The efficiency of the coupling can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the hydrogen halide byproduct.

Amidation Reactions utilizing Carboxylic Acid Derivatives and N-Methylbenzylamine

An alternative to using highly reactive acyl halides is the direct coupling of a carboxylic acid with an amine, a process that requires an activating agent. Research has demonstrated the direct amidation of unactivated carboxylic acids, such as 3-phenylpropionic acid, with N-methylbenzylamine. rsc.org These reactions often employ coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), which convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine. bath.ac.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to suppress side reactions and minimize racemization if chiral centers are present. bath.ac.uk

Another efficient protocol involves the use of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-Diisopropylethylamine). organic-chemistry.org This method is notable for its rapid reaction times and high yields, even for sensitive substrates. organic-chemistry.org The general approach involves pre-activating the carboxylate salt with the coupling reagent before the addition of the amine to prevent the formation of undesired urea (B33335) byproducts. organic-chemistry.org

| Coupling Reagent | Base | Solvent | Typical Conditions | Yield | Reference |

| EDC/HOBt | N-Methylmorpholine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Ambient to slightly elevated temperature | High | |

| HBTU | Hünig's Base | Not specified | 1-2 hours | Good to Excellent | organic-chemistry.org |

| ZrCl4 (Catalyst) | None | p-Xylene | Reflux | ~72% (conversion) | rsc.org |

N-Alkylation Routes for Amide Synthesis

An alternative synthetic paradigm involves forming the amide bond first, followed by alkylation of the nitrogen atom. These routes are particularly useful when the corresponding secondary amide is readily available.

Catalytic N-Alkylation of Amides with Benzyl (B1604629) Alcohols or Halides

The direct N-alkylation of a pre-formed N-methylpropanamide with a benzyl halide or benzyl alcohol represents a key strategy. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism allows for the use of alcohols as alkylating agents, which is considered a green and atom-economical process. researchgate.netresearchgate.netoup.com This method typically involves a metal catalyst that transiently oxidizes the alcohol to an aldehyde. The aldehyde then reacts with the amide to form a hemiaminal intermediate, which dehydrates to an enamine or iminium ion, followed by reduction by the catalyst using the hydrogen that was "borrowed" from the alcohol.

Several catalytic systems have been developed for this transformation:

Nickel Catalysts: A Ni/SiO₂-Al₂O₃ catalyst has been shown to effectively mediate the N-alkylation of amides with benzyl alcohol, providing excellent yields under neat conditions at elevated temperatures. researchgate.net

Ruthenium Catalysts: Ruthenium complexes, such as RuCl₂(PPh₃)₃, are effective for the N-alkylation of amides with various primary alcohols, including benzyl alcohol, yielding the corresponding N-monoalkylated amides with high selectivity. oup.com

Cobalt Catalysts: Cobalt nanoparticles supported on carbon have also been employed for the N-alkylation of amides with alcohols, operating at high temperatures in solvents like toluene (B28343). researchgate.net

Alternatively, classical N-alkylation can be performed using a benzyl halide (e.g., benzyl bromide or chloride) and a base. This reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism, where the amide nitrogen acts as the nucleophile.

| Catalyst System | Alkylating Agent | Conditions | Yield | Reference |

| Ni/SiO₂-Al₂O₃, K₂CO₃ | Benzyl alcohol | Neat, 175 °C, 60 h | 98% | researchgate.net |

| RuCl₂(PPh₃)₃ | Benzyl alcohol | 180 °C | High Selectivity | oup.com |

| Co-L5@C-800, KOH | Benzyl alcohol | Toluene, 130-140 °C, 24 h | ~85% | researchgate.net |

| Base (e.g., NaOH, KOH) | Benzyl halide | Not specified | High |

Reductive Amination Approaches to N-Benzyl-N-methylpropanamines as Precursors

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com While it typically produces amines, the resulting N-benzyl-N-methylamine could, in principle, be acylated with a propanoyl source to yield the final product. A more direct, albeit less common, conceptual approach would involve the reductive amination of propanal with N-methylbenzylamine.

The process involves two key stages: the formation of an iminium ion followed by its reduction. N-methylbenzylamine would react with propanal to form an unstable iminium ion, which is then reduced in situ to the corresponding tertiary amine, N-benzyl-N-methylpropanamine. mdma.ch This amine would then need to be acylated in a separate step.

A variety of reducing agents can be employed for the reduction of the iminium intermediate, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing iminium ions in the presence of the starting carbonyl compound. masterorganicchemistry.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives, where a chiral center exists on the propanamide backbone or the benzyl group, requires specialized stereoselective methods.

One prominent strategy is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. For example, the highly stereoselective addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to an appropriate acrylate (B77674) derivative can establish a chiral center on the propanamide backbone with excellent diastereoselectivity (de > 99%). beilstein-journals.org The resulting product can then be further transformed.

Another approach involves the stereoselective ring-opening of a chiral epoxide. The reaction of a spiro-epoxide with N-benzylmethylamine in the presence of a Lewis acid catalyst like LiClO₄ can proceed stereoselectively to yield aminotriol derivatives. nih.gov While this produces a more complex molecule, the core reaction demonstrates a method for the stereocontrolled introduction of the N-benzyl-N-methylamino group.

Enzymatic processes also offer a powerful tool for achieving high stereoselectivity. google.com Lipases or other hydrolases can be used for the kinetic resolution of racemic amide precursors or for the stereoselective hydrolysis of a related ester, allowing for the separation of enantiomers. For instance, enzymatic hydrolysis can be used to selectively process one enantiomer of a racemic ester derivative, leaving the other enantiomer of the propanamide enriched. google.com

Finally, the use of chiral catalysts in N-alkylation reactions can induce asymmetry. For example, ruthenium catalysts with chiral ligands have been used for the asymmetric N-alkylation of amino acid esters with alcohols, achieving high retention of stereochemistry. nih.gov A similar principle could be applied to the synthesis of chiral this compound derivatives.

Development of Green Chemistry Approaches for this compound Synthesis

The synthesis of amides is a cornerstone of organic and medicinal chemistry. However, traditional methods for creating tertiary amides like this compound often rely on stoichiometric coupling reagents or harsh reaction conditions, which generate significant waste and have low atom economy. In response, the principles of green chemistry have spurred the development of more sustainable and environmentally benign synthetic strategies. These approaches focus on maximizing efficiency while minimizing waste and the use of hazardous substances. Key green methodologies applicable to the synthesis of this compound include the use of novel catalytic systems, alternative energy sources like microwave irradiation, and biocatalysis.

Catalytic Direct Amidation

Direct amidation, the reaction of a carboxylic acid (propanamide) with an amine (N-methylbenzylamine), is the most atom-economical route to an amide, releasing only water as a byproduct. The primary challenge is overcoming the high activation energy required to dehydrate the stable ammonium (B1175870) carboxylate salt intermediate. Modern green catalytic methods address this by employing catalysts that facilitate this transformation under milder conditions.

Boric Acid Catalysis: Boric acid has emerged as an inexpensive, low-toxicity, and effective catalyst for the direct condensation of carboxylic acids and amines. walisongo.ac.idresearchgate.net It is believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Research on the synthesis of N-benzyl cinnamamides, structurally related to this compound, demonstrated that using just 5 mol% of boric acid can produce amides in good to excellent yields. researchgate.net This method often proceeds at elevated temperatures to remove water, sometimes with the aid of a Dean-Stark trap. walisongo.ac.id

Metal Catalysis: Various metal-based catalysts have been investigated for direct amidation. Zirconium compounds, such as zirconocene (B1252598) dichloride (ZrCp₂Cl₂), have shown promise in accelerating the reaction between carboxylic acids and amines. For instance, the reaction of benzoic acid with an amine, which has a low background rate, saw its conversion jump to 83% after 22 hours in the presence of a ZrCp₂Cl₂ catalyst. core.ac.uk Similarly, hafnium-catalyzed amidation has been shown to be effective. diva-portal.org

Nanocatalysis: A significant advancement in green catalysis is the use of recyclable nanocatalysts. Magnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have been successfully used to catalyze the oxidative amidation of methylarenes with amine hydrochlorides to form primary, secondary, and tertiary amides. rsc.orgrsc.orgresearchgate.net This method is operationally simple, proceeds under mild conditions, and provides good to excellent yields. rsc.orgrsc.org A key advantage is the magnetic nature of the catalyst, which allows for easy separation and recycling, reducing waste and cost. rsc.orgrsc.orgresearchgate.net

| Catalyst System | Reactants | Key Features | Typical Yields | Citation |

| Boric Acid | Carboxylic Acid + Amine | Low toxicity, inexpensive catalyst, elevated temperature | Good to Excellent | walisongo.ac.idresearchgate.net |

| Zirconium Catalysts (e.g., ZrCp₂Cl₂) | Carboxylic Acid + Amine | Accelerates slow reactions, applicable to various acids | Up to 83% | core.ac.uk |

| CoFe₂O₄ Nanoparticles | Methylarene + Amine Hydrochloride | Recyclable magnetic catalyst, mild conditions, high efficiency | Good to Excellent | rsc.orgrsc.orgresearchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation is an alternative energy source that can dramatically accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgmdpi.com For amide synthesis, microwave-assisted methods can often be performed under solvent-free conditions, a major tenet of green chemistry. mjcce.org.mkresearchgate.netsemanticscholar.org

The direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using catalytic amounts of ceric ammonium nitrate (B79036) (CAN) in an open microwave reactor. mdpi.com This protocol is fast, efficient, and avoids the need for chromatographic purification for many secondary amides due to the high yields achieved. mdpi.com Studies on the synthesis of various amides, including tertiary amides, from naphthenic acids and amines show that microwave heating in a closed-vessel system without any solvent or catalyst can produce the desired products in 76-97% isolated yields. researchgate.net The high temperatures (e.g., 270 °C) rapidly achieved under microwave irradiation are key to the success of these reactions. researchgate.netsemanticscholar.org

| Method | Reactants | Conditions | Advantages | Citation |

| Microwave-Assisted Catalytic Amidation | Carboxylic Acid + Amine | Ceric Ammonium Nitrate (cat.), solvent-free, 160-165 °C | Rapid, high-yielding, simple workup | mdpi.com |

| Microwave-Assisted Neat Reaction | Carboxylic Acid + Amine | Solvent-free, catalyst-free, closed-vessel, up to 270 °C | No solvent or catalyst needed, short reaction times (10-15 min), high yields | mjcce.org.mkresearchgate.netsemanticscholar.org |

Biocatalytic Approaches

Enzymes offer an exceptionally green route to chemical synthesis, operating under mild conditions (pH and temperature) in aqueous environments with high chemo-, regio-, and stereoselectivity. thieme-connect.de For amide bond formation, hydrolases, particularly lipases, have been extensively studied. thieme-connect.denih.gov

Candida antarctica lipase (B570770) B (CALB) is a robust and versatile biocatalyst for the direct amidation of carboxylic acids and amines. nih.gov Research has demonstrated the successful synthesis of a diverse range of amides with excellent conversions and yields using CALB. nih.gov A key green aspect of this methodology is the ability to use environmentally benign solvents, such as cyclopentyl methyl ether, which is a safer alternative to traditional organic solvents. The enzymatic process is simple, requires no additives, and often yields products pure enough to not require intensive purification steps. nih.gov While direct biocatalytic synthesis of this compound has not been specifically detailed, the broad substrate scope of enzymes like CALB for various carboxylic acids and secondary amines suggests its applicability. nih.gov The continuous development of enzymes through directed evolution and protein engineering further expands the potential for creating novel biocatalysts tailored for specific, non-natural transformations. escholarship.orgnih.gov

Chemical Reactivity and Reaction Mechanism Studies of N Benzyl N Methylpropanamide

Reactions Involving the Amide Functional Group

The amide functional group in N-benzyl-N-methylpropanamide is central to its reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon compared to other carbonyl compounds like ketones or acid chlorides. uomustansiriyah.edu.iqlibretexts.org Consequently, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.orgscribd.com

Nucleophilic Additions to the Amide Carbonyl

Tertiary amides such as this compound can undergo nucleophilic acyl substitution, although they are generally less reactive than primary and secondary amides due to steric hindrance and the lack of an N-H proton for activation. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. uomustansiriyah.edu.iqlibretexts.org The stability of this intermediate and the nature of the leaving group determine the reaction's feasibility. For a tertiary amide, the leaving group would be a dialkylamide anion (in this case, the N-benzyl-N-methylamide anion), which is a very poor leaving group. Therefore, these reactions often require forcing conditions or activation of the amide.

One common method to enhance the reactivity of the amide carbonyl is through the use of strong nucleophiles like organometallic reagents. For instance, the reaction of a tertiary amide with a Grignard reagent or an organolithium compound can lead to the formation of a ketone. uomustansiriyah.edu.iq The reaction proceeds through a nucleophilic acyl substitution where the first equivalent of the organometallic reagent adds to the carbonyl group. The resulting tetrahedral intermediate can then collapse, expelling the amide anion to form a ketone. A second equivalent of the organometallic reagent can then add to the newly formed ketone to produce a tertiary alcohol, although careful control of reaction conditions can sometimes allow for the isolation of the ketone.

Reduction of this compound to Corresponding Amines

The amide functional group of this compound can be completely reduced to an amine. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides. lumenlearning.com

The reduction of this compound with LiAlH₄ yields N-benzyl-N-methylpropanamine. libretexts.orgchegg.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the amide. libretexts.org This is followed by the coordination of the oxygen atom to the aluminum species, making the amide a better leaving group. A subsequent elimination step, driven by the formation of a stable aluminate salt, results in an iminium ion intermediate. A second hydride transfer to the iminium ion then furnishes the final tertiary amine product. libretexts.org

| Reactant | Reagent | Product | General Outcome |

| This compound | 1. LiAlH₄, 2. H₂O | N-benzyl-N-methylpropanamine | Reduction of the amide carbonyl to a methylene (B1212753) group, forming a tertiary amine. masterorganicchemistry.comlibretexts.org |

Hydrolysis and Transamidation Reactions

Hydrolysis

The cleavage of the amide bond in this compound through hydrolysis yields propanoic acid and N-benzyl-N-methylamine. Amides are generally resistant to hydrolysis, and the reaction typically requires vigorous conditions, such as prolonged heating in the presence of strong acids or bases. latech.edumasterorganicchemistry.com Tertiary amides are particularly difficult to hydrolyze due to steric hindrance and the poor leaving group ability of the dialkylamide anion. arkat-usa.org

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of water. masterorganicchemistry.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com In both cases, a tetrahedral intermediate is formed which then collapses to give the products. For tertiary amides, a mild alkaline hydrolysis method using sodium hydroxide in a methanol/dichloromethane solvent system has been reported to be effective. arkat-usa.org

Transamidation

Transamidation is a process where an amide reacts with an amine to exchange the amide's nitrogen substituent. Due to the low reactivity of tertiary amides, these reactions are challenging and often necessitate catalytic activation. acs.orgorganic-chemistry.org Several methods have been developed for the transamidation of tertiary amides, which could be applied to this compound. These include the use of transition metal catalysts, such as nickel rsc.org and tungsten chemistryviews.org, which can facilitate the cleavage of the strong C-N amide bond. Metal-free approaches have also been reported, for instance, using potassium tert-butoxide to mediate the reaction at room temperature. organic-chemistry.org Reductive transamidation using nitroarenes as the nitrogen source in the presence of a reducing agent like manganese has also been demonstrated as a viable method. acs.orgrsc.org

Transformations at the N-Benzyl and N-Methyl Moieties

The N-benzyl and N-methyl groups of this compound are also sites of chemical reactivity, offering opportunities for further functionalization of the molecule.

Selective N-Debenzylation Strategies (Reductive, Oxidative, Acid-Catalyzed)

The benzyl (B1604629) group is a common protecting group for amines in organic synthesis, and its selective removal is a crucial transformation. acs.orgnih.gov For this compound, several strategies can be employed for N-debenzylation to yield N-methylpropanamide.

Reductive Debenzylation:

Catalytic hydrogenation is a widely used method for N-debenzylation. acsgcipr.org This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). sciforum.netscirp.org The reaction proceeds via hydrogenolysis, where the C-N bond is cleaved by hydrogen. To prevent the reduction of other sensitive functional groups, careful selection of reaction conditions is necessary. sciforum.net An alternative approach involves the use of a mixed catalyst system, such as palladium on carbon combined with niobic acid-on-carbon, which has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. acs.orgnih.gov

Oxidative Debenzylation:

Oxidative methods provide an alternative to reductive debenzylation. One such method involves the use of an alkali metal bromide (e.g., KBr) in the presence of an oxidant like Oxone. organic-chemistry.org This system generates bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to the debenzylated amide. organic-chemistry.org Other oxidizing agents that have been successfully used for the debenzylation of N-benzyl amides include N-bromosuccinimide (NBS) researchgate.net and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible light irradiation. nih.govchemrxiv.orgresearchgate.net

Acid-Catalyzed Debenzylation:

The N-benzyl group can also be cleaved under acidic conditions. Strong Brønsted acids such as p-toluenesulfonic acid (p-TsOH) in refluxing toluene (B28343) or trifluoroacetic acid (TFA) can effectively debenzylate N-benzyl amides. acs.orgnih.govresearchgate.netresearchgate.net The reaction likely proceeds through protonation of the amide, followed by cleavage of the benzyl group as a stable benzyl cation, which is then trapped by a nucleophile or undergoes elimination.

| Debenzylation Strategy | Reagents | General Outcome |

| Reductive | H₂, Pd/C | Cleavage of the N-benzyl bond to yield N-methylpropanamide and toluene. acsgcipr.orgsciforum.net |

| H₂, Pd/C, Nb₂O₅/C | Facilitated cleavage of the N-benzyl bond under milder conditions. acs.orgnih.gov | |

| Oxidative | KBr, Oxone | Forms N-methylpropanamide and benzaldehyde. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Cleavage of the N-benzyl group. researchgate.net | |

| DDQ, visible light | Mild oxidative cleavage of the N-benzyl group. nih.govresearchgate.net | |

| Acid-Catalyzed | p-Toluenesulfonic acid (p-TsOH) | Cleavage of the N-benzyl bond. researchgate.netresearchgate.net |

| Trifluoroacetic acid (TFA) | Cleavage of the N-benzyl bond. acs.orgnih.gov |

Oxidation Reactions of the Benzyl Group or Alkyl Chain

The benzylic position of the N-benzyl group is susceptible to oxidation. chemistrysteps.comkhanacademy.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this would lead to the formation of N-(carboxy)-N-methylpropanamide, although the stability of such a product would be a consideration. The oxidation of benzyl groups can also be achieved under milder, catalytic conditions. organic-chemistry.org

The N-methyl and the propyl groups of the propanamide chain are generally more resistant to oxidation compared to the benzylic position. However, under certain conditions, such as radical-initiated reactions, oxidation at these positions could occur. For instance, radical condensation reactions between benzylic alcohols and acetamides have been observed, suggesting the possibility of radical-mediated functionalization of the alkyl chains in amides. nih.gov

Reactivity of Substituted this compound Derivatives

The introduction of substituents onto the this compound backbone significantly influences its chemical behavior, opening avenues for diverse functionalization. Halogenated derivatives, in particular, serve as key intermediates in a variety of synthetic routes.

Reactions Involving Halogenated Propanamide Derivatives (e.g., α-halo amides)

N-Benzyl-2-bromo-N-methylpropanamide, an α-halo amide derivative, is a prominent example of a reactive intermediate used in organic synthesis. ontosight.ai The presence of the bromine atom at the alpha position to the carbonyl group makes it an effective precursor for further functionalization through reactions such as nucleophilic substitutions and cross-coupling. ontosight.ai

A notable reaction involves the base-promoted cyclocondensation of N-benzyl-2-bromo-2-methylpropanamide with various lactams, such as pyrrolidin-2-one, piperidin-2-one, and perhydroazepin-2-one. In the presence of sodium hydride in tetrahydrofuran (B95107) (THF), this reaction yields corresponding spiro-oxazolidin-4-one structures. The synthesis of N-Benzyl-2-bromo-2-methylpropanamide itself can be achieved through the reaction of 2-bromo-2-methylpropanoyl chloride with N-methylbenzylamine. ontosight.ai

Furthermore, α-halo amide derivatives of N-benzyl-propanamide can participate in radical reactions. For instance, N-cyclohexenyl-N-benzyl-2-bromo-2-methyl propanamide undergoes efficient 5-endo radical-polar crossover reactions mediated by copper complexes, such as CuX/Me6-Tren. nih.gov

| Reactant | Reagents | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| N-Benzyl-2-bromo-2-methylpropanamide | Lactams (e.g., pyrrolidin-2-one), NaH, THF | Spiro-oxazolidin-4-ones | Base-promoted Cyclocondensation | |

| N-cyclohexenyl-N-benzyl-2-bromo-2-methyl propanamide | CuX/Me6-Tren complex | Five-membered lactam | Radical-polar crossover | nih.gov |

| 2-bromo-2-methylpropanoyl chloride | N-methylbenzylamine, base (e.g., pyridine) | N-Benzyl-2-bromo-2-methylpropanamide | Nucleophilic Acyl Substitution | ontosight.ai |

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are crucial for synthesizing heterocyclic compounds from this compound derivatives. As previously mentioned, the reaction of N-benzyl-2-bromo-2-methylpropanamide with lactams in the presence of a base is a key example, leading to the formation of spiro-heterocycles. These spiro-oxazolidinones are formally derived from the cyclocondensation of the bromo-amide onto the carbonyl group of the lactam.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, have also been explored with related structures. An unprecedented successive radical-promoted thiolative annulation followed by a Pd-catalyzed C-H amination of N-benzyl-N-cyanopropiolamides has been described. nih.gov This one-pot reaction provides access to complex pyrrolo[2,1-b]quinazolin-1(9H)-ones. nih.gov While the starting material is an N-cyanopropiolamide rather than a propanamide, this research highlights the potential of the N-benzyl amide moiety to participate in sophisticated annulation cascades to build fused heterocyclic systems. nih.gov General studies on catalytic annulation reactions emphasize their importance in constructing complex cyclic and heterocyclic frameworks with high atom economy. mdpi.com

| Starting Material | Key Reagents/Catalysts | Product | Reaction Type | Reference |

|---|---|---|---|---|

| N-Benzyl-2-bromo-2-methylpropanamide and Lactams | Sodium Hydride (NaH) | Spiro-oxazolidinones | Cyclocondensation | |

| N-benzyl-N-cyanopropiolamides | Thiols, Radical Initiator, Pd-catalyst | Pyrrolo[2,1-b]quinazolin-1(9H)-ones | Thiolative Annulation / C-H Amination | nih.gov |

Mechanistic Insights into this compound Transformations

Understanding the mechanisms of these reactions is essential for optimizing conditions and expanding their synthetic utility. Research has provided initial insights into the pathways and thermodynamics governing these transformations.

Elucidation of Reaction Pathways and Transition States

The mechanism for the cyclocondensation reaction between 2-bromo-2-methylpropanamides and amides (including lactams) is an area of active investigation, with studies employing theoretical calculations and the electrochemical detection of intermediates. The proposed pathway suggests that the spiro-heterocycles are formed through the cyclocondensation of the unrearranged 2-bromo-2-methylpropanamide (B1266605) onto the amide carbonyl group.

For the copper-mediated reactions of N-cyclohexenyl-N-benzyl-2-bromo-2-methyl propanamide, a radical-polar crossover mechanism is suggested. nih.gov This pathway involves an initial 5-endo cyclization of a radical intermediate, followed by a copper(II)-mediated crossover event that converts the resulting radical into a carbenium ion, which then leads to the final product. nih.gov

Kinetics and Thermodynamics of Reactivity

Detailed kinetic and thermodynamic data for reactions of this compound itself are not extensively documented in the literature. However, studies on its derivatives and related products provide valuable information. For example, the kinetics of the acid-catalyzed hydrolysis of the spiro-oxazolidinones, formed from N-benzyl-2-bromo-2-methylpropanamide, have been investigated. The reaction progress was followed spectrophotometrically by measuring the increase in absorbance of the resulting ester-amide product. These experiments were conducted at 25 °C in various buffer solutions to control the pH.

While specific thermodynamic parameters for this compound reactions are scarce, research on simpler, related amides offers some context. For example, thermodynamic properties, including vapor pressures and enthalpies of vaporization, have been determined for N-methylpropanamide. d-nb.info Such fundamental data is crucial for understanding the energetic landscape of related chemical processes, although direct extrapolation to the more complex this compound system is not possible.

| Parameter | Condition/Method |

|---|---|

| Reaction Monitored | Acid-catalyzed hydrolysis of spiro-oxazolidinones |

| Temperature | 25 °C |

| Methodology | Spectrophotometry (measuring absorbance increase at 231 nm) |

| Media | Buffer solutions (acetic acid, phosphate, hydrochloric acid) of ionic strength 0.1 |

| Solvent for Stock | Anhydrous dioxane |

Advanced Spectroscopic and Structural Characterization in N Benzyl N Methylpropanamide Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment

In the absence of specific experimental spectra for N-benzyl-N-methylpropanamide, a general predictive analysis can be made based on the functional groups present. The FT-IR and Raman spectra would be expected to show characteristic bands for the N,N-disubstituted amide, the aromatic benzyl (B1604629) group, and the aliphatic propanamide chain.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Amide | C=O stretch | 1630-1680 | This is a strong, characteristic band for tertiary amides. |

| C-N stretch | 1200-1300 | The exact position can be influenced by coupling with other vibrations. | |

| Benzyl Group | Aromatic C-H stretch | 3000-3100 | Typically appears as a series of weak to medium bands. |

| Aromatic C=C stretch | 1450-1600 | A series of bands of varying intensity. | |

| C-H out-of-plane bend | 690-900 | The pattern of these bands can indicate the substitution pattern of the benzene (B151609) ring. | |

| Alkyl Groups | Aliphatic C-H stretch | 2850-2960 | From the methyl and ethyl groups. |

| C-H bend | 1375-1465 |

A definitive assignment of these vibrational modes would require experimental data correlated with computational methods, such as Density Functional Theory (DFT) calculations. Such an analysis for related N-substituted amides has been shown to be effective in assigning complex vibrational spectra.

Conformational Analysis through Vibrational Spectra

This compound can exist in different conformations due to rotation around the C-N amide bond and other single bonds. These different conformers, if stable enough to co-exist at a given temperature, would likely have distinct vibrational spectra. Analysis of the spectra, particularly in the fingerprint region (below 1500 cm⁻¹), could potentially identify the presence of multiple conformers. However, without experimental data, it is impossible to determine the conformational preferences of this specific molecule. For other N-substituted amides, spectroscopic studies combined with computational modeling have been used to identify the most stable conformers and the energy barriers between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. High-field ¹H and ¹³C NMR, along with advanced 2D NMR experiments, would provide a complete picture of the connectivity and stereochemistry of this compound.

High-Field ¹H and ¹³C NMR Analysis

While no specific ¹H or ¹³C NMR data for this compound has been found in the searched literature, predicted chemical shifts can be estimated based on the molecular structure.

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~4.6 | Singlet | 2H |

| N-Methyl (N-CH₃) | ~2.9 | Singlet | 3H |

| Methylene (B1212753) (CH₂-C=O) | ~2.4 | Quartet | 2H |

| Methyl (CH₃-CH₂) | ~1.1 | Triplet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~173 |

| Aromatic (ipso-C) | ~137 |

| Aromatic (ortho, meta, para-C) | 126-129 |

| Benzyl CH₂ | ~52 |

| N-Methyl (N-CH₃) | ~35 |

| Methylene (CH₂-C=O) | ~28 |

| Methyl (CH₃-CH₂) | ~10 |

It is important to note that tertiary amides like this compound can exhibit restricted rotation around the C-N bond, which can lead to the observation of two distinct sets of signals for the N-substituents (benzyl and methyl groups) if the rotation is slow on the NMR timescale.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments of the ¹H and ¹³C signals and to establish the complete bonding network, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between the methylene and methyl protons of the propanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule, for instance, showing a correlation from the benzyl CH₂ protons to the aromatic carbons and the N-methyl carbon to the carbonyl carbon.

Without experimental data, a detailed analysis of the connectivity and stereochemistry remains speculative.

Studies of Conformational Dynamics via Variable Temperature NMR

The potential for restricted rotation around the amide bond in this compound makes it an ideal candidate for variable temperature (VT) NMR studies. By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of this rotational process.

At low temperatures, the rotation may be slow enough to observe separate signals for the syn and anti conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at a specific temperature known as the coalescence temperature. From this data, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. Such studies on other tertiary amides have provided valuable insights into the electronic and steric factors that govern amide bond rotation. nih.gov However, no such study has been published for this compound.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the molecular characterization of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of this compound and, consequently, its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different chemical formulas.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Theoretical Monoisotopic Mass | 177.11536 Da |

| Theoretical Average Molecular Weight | 177.24 g/mol |

Note: The data in this table is calculated based on the chemical formula.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. google.com This method is invaluable for elucidating the fragmentation pathways of this compound and for distinguishing it from its structural isomers. acs.orgresearchgate.net

In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the functional groups present in the molecule. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org

Amide Bond Cleavage: The amide bond itself can cleave, leading to the formation of characteristic b and y ions, similar to peptide fragmentation. acs.org

Loss of the Benzyl Group: A prominent fragmentation would be the cleavage of the benzyl-nitrogen bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion. scielo.org.mxnih.gov

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur.

The specific masses of the resulting fragment ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers that would produce different fragmentation patterns.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 178.1228 | [C₇H₇]⁺ | 91.0548 | C₄H₈NO |

| 178.1228 | [C₈H₁₀N]⁺ | 120.0813 | C₃H₅O |

| 178.1228 | [C₄H₈NO]⁺ | 86.0606 | C₇H₇ |

Note: The m/z values are theoretical and based on predicted fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

X-ray Crystallography for Solid-State Molecular Architecture

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly documented, analysis of similar N-benzyl substituted compounds often reveals specific packing characteristics. strath.ac.ukresearchgate.net The resulting crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the molecule. This information allows for the determination of the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the unit cell would be measured. |

| Z | The number of molecules per unit cell would be determined. |

| Calculated Density | The density of the crystal would be calculated from the crystallographic data. |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. mdpi.com For this compound, several types of non-covalent interactions would be expected to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonds: Although this compound is a tertiary amide and lacks a traditional N-H donor, weak C-H···O hydrogen bonds could form between the methylene or methyl groups and the carbonyl oxygen of neighboring molecules. These interactions, while weak, can collectively contribute to the stability of the crystal structure.

π-Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. strath.ac.uk These interactions can occur in various geometries, such as face-to-face or edge-to-face, and are significant in directing the crystal packing.

The analysis of these intermolecular interactions provides insight into the supramolecular chemistry of this compound and helps to understand its physical properties, such as melting point and solubility. au.dk

Computational Chemistry and Theoretical Investigations of N Benzyl N Methylpropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like N-benzyl-N-methylpropanamide. Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-31G** are commonly used to investigate the properties of related amide structures. researchgate.netresearchgate.netjksus.org These calculations form the basis for a detailed understanding of the molecule's geometry, electronic landscape, and intrinsic reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until those forces are negligible. researchgate.netjksus.org

Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. Key rotations include the torsion angles around the N-benzyl bond and the N-acyl bond. Conformational energy profiling, where the molecule's energy is calculated as a function of these rotations, is essential to identify the global minimum energy conformer and other low-energy, accessible conformations. researchgate.netacs.orgnih.gov This analysis helps in understanding the molecule's preferred shape, which is crucial for its interaction with biological targets or other molecules. The introduction of steric hindrance, for example, through different substitution patterns, can significantly alter these conformational preferences. researchgate.net

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Expected Impact on Conformation |

| C(aromatic)-C(benzyl)-N-C(acyl) | Rotation of the benzyl (B1604629) group relative to the amide plane. | Influences the spatial orientation of the phenyl ring. |

| C(benzyl)-N-C(acyl)-C(ethyl) | Rotation around the N-acyl bond. | Determines the planarity of the amide group and orientation of substituents. |

| N-C(acyl)-C(ethyl)-C(methyl) | Rotation of the ethyl group. | Affects the position of the terminal methyl group relative to the rest of the molecule. |

The electronic character of this compound is dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron and is associated with nucleophilic behavior, while the LUMO represents the ability to accept an electron, indicating electrophilic behavior. pku.edu.cnnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl ring and the amide nitrogen, while the LUMO is likely centered on the carbonyl carbon and the aromatic ring. researchgate.net

Analysis of the charge distribution, often through Natural Population Analysis (NPA), reveals the partial charges on each atom. This highlights the polar nature of the amide bond, with the oxygen atom carrying a significant negative charge and the carbonyl carbon a positive charge, making them key sites for intermolecular interactions.

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Amides

| Parameter | Representative Energy Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.5 | Chemical reactivity and kinetic stability researchgate.net |

Note: These are typical values for similar molecules and serve as an illustration. Actual values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom.

Positive Regions (Blue): These areas are electron-poor and are favorable for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the N-methyl and benzyl groups.

Fukui functions provide a more quantitative prediction of reactivity by identifying which atoms are most likely to accept or donate electrons. researchgate.netscience.gov These calculations can pinpoint the exact atomic sites most susceptible to nucleophilic, electrophilic, or radical attack, offering a more refined view of chemical selectivity than MEP alone.

Natural Bond Orbital (NBO) analysis deconstructs the complex molecular wavefunction into localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method is exceptionally useful for analyzing hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu

In this compound, a significant interaction is the delocalization of the lone pair electrons on the nitrogen atom (n) into the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and contributes to the planarity and stability of the amide bond. Other important interactions include delocalizations from C-H or C-C sigma bonds (σ) into neighboring antibonding orbitals (σ*). The stabilization energy (E(2)) associated with each donor-acceptor interaction can be calculated using second-order perturbation theory, quantifying the strength of these charge transfer events. wisc.edudergipark.org.tr

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Type of Interaction | Typical E(2) (kcal/mol) | Significance |

| LP (N) | π* (C=O) | Hyperconjugation | ~50-70 | Resonance stabilization of the amide bond. |

| σ (C-H) | σ* (N-C) | Hyperconjugation | ~1-5 | Contributes to overall molecular stability. |

| σ (C-C) | σ* (N-C) | Hyperconjugation | ~2-6 | Stabilizes the connection to the benzyl group. |

Note: LP denotes a lone pair. E(2) values are illustrative based on similar structures. wisc.edu

Beyond strong covalent bonds, weaker intramolecular interactions can play a significant role in determining a molecule's preferred conformation. In this compound, there is potential for the formation of weak hydrogen bonds, such as a C-H···O interaction. researchgate.net This could involve a hydrogen atom from the benzyl group's CH₂ or the aromatic ring interacting with the electron-rich carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques can explore its dynamic behavior. Molecular dynamics (MD) simulations, for instance, could be used to study the conformational changes of this compound over time in a simulated biological environment or solution. This approach provides insight into the molecule's flexibility, how it interacts with solvent molecules, and its dynamic conformational equilibrium, offering a more complete picture of its behavior than static calculations alone.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule by simulating the physical movements of its atoms and molecules over time. ua.ac.belidsen.com For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations would be crucial for understanding its dynamic behavior, identifying low-energy conformations, and determining the probabilities of different conformational states. This analysis is fundamental for predicting how the molecule might interact with biological targets or behave in various solvent environments.

Despite the utility of this technique, a specific molecular dynamics study dedicated to exploring the conformational space of this compound has not been identified in the current scientific literature. Such a study would typically involve defining a force field for the molecule, placing it in a simulated environment (like a box of water molecules), and solving Newton's equations of motion for the system over a specified time period. samipubco.com The resulting trajectory would provide detailed information on the molecule's flexibility and preferred shapes.

Computational Probing of Intermolecular Binding Interactions

Computational methods, particularly molecular docking and binding free energy calculations, are essential for predicting and analyzing how a molecule like this compound might bind to a biological receptor or the active site of an enzyme. nih.govccij-online.org These studies are foundational in fields like drug discovery and materials science. They can predict the binding orientation, affinity, and selectivity of a ligand.

A thorough search has found no published research that computationally probes the intermolecular binding interactions of this compound with any specific designed receptors or catalytic sites. Research on other, structurally different, N-benzyl derivatives has utilized these techniques to understand their potential as antagonists for specific receptors, demonstrating the applicability of the method. nih.gov For this compound, this would involve docking the molecule into a target protein's binding site and scoring the interaction to estimate its binding strength. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a compound and its macroscopic properties. jksus.org This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic structure. researchgate.netmi-6.co.jp

Correlation of Molecular Descriptors with Macroscopic Properties

The first step in QSPR modeling involves calculating a wide range of molecular descriptors and then finding statistical correlations between these descriptors and known macroscopic properties (e.g., boiling point, solubility, biological activity). nih.govnih.gov For this compound, descriptors could include molecular weight, logP (a measure of lipophilicity), polar surface area, and various topological and quantum-chemical parameters. chemscene.comchemscene.com

Currently, there are no specific QSPR studies in the literature that correlate the molecular descriptors of this compound with its macroscopic properties. While databases provide some predicted properties based on its structure, dedicated research to build and validate correlative models for this compound is absent. nih.govnih.gov

Development of Predictive Models for Chemical Properties

Once significant correlations are identified, they can be used to build predictive models. arxiv.org These models, often developed using machine learning algorithms, can then be used to estimate the properties of new or untested compounds based solely on their chemical structure. researchgate.netresearchgate.net Such models are invaluable for screening large chemical libraries and prioritizing compounds for synthesis and testing.

As there are no foundational correlative studies for this compound, no predictive QSPR models specifically developed for or including this compound have been reported. The development of such models would require a dataset of related compounds with experimentally determined properties, which does not appear to be available at this time.

Advanced Applications in Catalysis and Chemical Engineering

N-benzyl-N-methylpropanamide as a Ligand in Catalysis

The use of this compound as a direct ligand in major catalytic processes is not extensively documented in mainstream literature. However, its structural features, particularly the amide functional group, place it within a class of molecules that has seen burgeoning interest as ligands for metal-catalyzed reactions. The lone pairs of electrons on the carbonyl oxygen and the nitrogen atom present potential coordination sites for metal centers.

Amide-containing molecules are increasingly recognized for their potential as effective chiral ligands in asymmetric catalysis. nih.gov The development of such ligands is a significant focus in organic chemistry, aimed at creating catalysts that can produce specific enantiomers of a chiral product. scu.edu.cn

Researchers have successfully developed various classes of chiral amide-based ligands that demonstrate high efficacy in inducing enantioselectivity. A prominent example is the family of C₂-symmetric N,N′-dioxide amide ligands, often called Feng ligands, which can be synthesized from readily available amino acids and amines. rsc.orgrsc.org These tetradentate ligands, featuring a flexible structure, coordinate effectively with a wide array of main-group, transition, and rare-earth metals. rsc.org The resulting metal complexes have proven to be powerful catalysts for numerous asymmetric reactions. rsc.org

Another class includes squaric acid amides, which have been studied as ligands in the asymmetric borane (B79455) reduction of ketones. nih.govmdpi.com Although in some studies aminoalcohols showed better efficiency, the rigid and planar squaric acid backbone combined with chiral fragments provides a well-defined chiral environment for asymmetric transformations. nih.govmdpi.com The fundamental principle involves the amide moiety contributing to a stable, stereochemically defined complex with the metal catalyst, which in turn facilitates the enantioselective conversion of a substrate.

| Amide Ligand Class | Chiral Component Source | Typical Applications |

| N,N'-Dioxide Amides | Amino Acids, Amines | Asymmetric catalysis with various metals (rare earth, alkaline earth, etc.) scu.edu.cnrsc.orgrsc.org |

| Squaric Acid Amides | Chiral Aminoalcohols | Asymmetric borane reduction of ketones nih.govmdpi.com |

| Amino-Amide Bispidines | Commercially available products | Asymmetric alkylation of aromatic aldehydes researchgate.net |

| Silanol (B1196071) Aminoamides | Peptide-like scaffolds | Enantioselective Cu-catalyzed N–H insertion reactions rsc.org |

This table presents examples of chiral amide ligand classes and their applications in catalysis.

Amide functional groups can serve as directing groups or ligands in a variety of transition-metal-catalyzed reactions. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field of ancillary ligands, oxygen- and nitrogen-based ligands, including amides, are proving to be privileged and highly effective. rsc.orgsigmaaldrich.com

For instance, novel chiral ligands featuring a silanol coordinating group and a peptide-like aminoamide scaffold have been used in copper-catalyzed N-H insertion to produce unnatural amino acid derivatives with high selectivity. rsc.org In other systems, iron catalysts have been employed for the cyclization of substrates like 2-azido-N,N-diarylmethyl-2-methylpropanamides, demonstrating the compatibility of the amide group with transition metal catalytic cycles. arabjchem.org The amide group can be part of the reacting substrate or a non-reacting ligand that modulates the metal center's activity and selectivity. arabjchem.orgmdpi.com The benzyl (B1604629) group, specifically, can also be a ligand (leaving group) in certain catalyst systems, such as those involving Group 4 elements. google.com

Exploration of Amide Derivatives as Chiral Ligands

Application in Organic Synthesis Methodologies

Beyond its potential role in ligand design, this compound and its derivatives are valuable in the context of broader organic synthesis strategies, serving as protecting groups and versatile synthetic intermediates.

The N-benzyl (Bn) group is a well-established protecting group for amines in multi-step organic synthesis. sioc-journal.cnwikipedia.org Its primary function is to temporarily mask the reactivity of the N-H group in a precursor amine, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified.

The installation of a benzyl group is typically straightforward. In the context of this compound, the N-benzyl-N-methylamine precursor could be synthesized by reacting N-methylamine with benzyl chloride. This protected amine can then be acylated to form the final amide. The key advantage of the benzyl group is its stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. wikipedia.orglibretexts.org

Deprotection, or the removal of the benzyl group to regenerate the free secondary amine, is most commonly achieved via catalytic hydrogenolysis (e.g., using H₂ gas over a palladium catalyst). sioc-journal.cnweebly.com This method is highly efficient and clean, typically yielding the deprotected amine and toluene (B28343) as a byproduct. This robust protect-react-deprotect sequence makes the N-benzyl group a cornerstone of synthetic strategies, particularly in the synthesis of natural products and pharmaceuticals. sioc-journal.cn

Derivatives of this compound have emerged as valuable intermediates for the construction of complex molecular architectures. By introducing reactive functional groups onto the propanamide backbone, chemists can design precursors for sophisticated cyclization reactions.

A notable example involves the use of α-bromo-N-benzyl-alkylamides in visible-light-induced photoredox catalysis. rsc.org In these reactions, the iridium catalyst, upon excitation by visible light, facilitates the formation of a radical at the alpha-position of the amide. This radical then undergoes an intramolecular dearomative cyclization with the phenyl ring of the benzyl group to construct complex 2-azaspiro[4.5]decanes, a scaffold present in many bioactive molecules. rsc.org

Similarly, related structures like 2-azido-N,N-diarylmethyl-2-methylpropanamides have been used as substrates in iron-catalyzed reactions to synthesize imidazolinones. arabjchem.org These examples highlight how the core structure of this compound can be modified to create advanced reagents for modern synthetic chemistry.

| Derivative of N-benzyl-propanamide | Reaction Type | Catalyst System | Product Class |

| α-Bromo-N-benzyl-alkylamide | Visible-Light Photoredox Catalysis | Iridium (Ir) catalyst | 2-Azaspiro[4.5]decanes rsc.org |

| 2-Azido-N,N-diarylmethyl-2-methylpropanamide | Intramolecular C-H Amination | Iron (FeCl₂) catalyst | Imidazolinones arabjchem.org |

| N-benzyl-2-bromo-N-methylpropanamide | Nucleophilic Substitution / Cross-Coupling | Various | Pharmaceuticals and bioactive molecules ontosight.ai |

This table showcases synthetic applications of N-benzyl-propanamide derivatives as key intermediates.

Utilization as a Protecting Group Strategy (N-benzyl)

Engineering Aspects of this compound Production and Transformation

The principles of chemical engineering are crucial for translating the laboratory-scale synthesis and application of this compound into a viable industrial process. This involves optimizing reaction conditions, designing appropriate equipment, and ensuring efficient separation and purification.

A common laboratory synthesis of this compound would likely involve the acylation of N-benzyl-N-methylamine with propanoyl chloride or propanoic anhydride, often in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct. From a chemical engineering perspective, scaling up this process requires several considerations:

Reactor Design: For batch production, a stirred-tank reactor would be suitable. Key design parameters include effective heat transfer to control the potentially exothermic acylation reaction, and robust agitation to ensure homogeneity. For larger, continuous production, a plug flow reactor might be considered.

Process Control: Monitoring temperature, pressure, and reactant concentrations is essential for maximizing yield and minimizing byproduct formation.

Separation and Purification: Downstream processing would involve separating the this compound product from unreacted starting materials, the base, and its salt. This could be achieved through a sequence of unit operations such as liquid-liquid extraction, followed by distillation or crystallization for final purification.

Solvent and Catalyst Recovery: In processes involving catalysts for either the synthesis or subsequent transformation of the compound (e.g., the photoredox cyclization), the recovery and reuse of the solvent and the expensive catalyst (like iridium) are critical for economic viability and sustainability. rsc.org

The engineering challenges become more specialized when considering the transformation of its derivatives. For instance, the scale-up of the visible-light-induced cyclization of α-bromo-N-benzyl-alkylamides would require the design of photoreactors that ensure uniform light distribution throughout the reaction medium to achieve consistent and efficient conversion. rsc.org Similarly, managing the lifecycle of transition metal catalysts, including their activity, stability, and separation from the product stream, is a central task in process development. frontiersin.org

Process Optimization and Scalability Studies

The synthesis of N-substituted amides, such as this compound, is a cornerstone of organic chemistry. Traditional methods often involve the use of coupling agents or the conversion of carboxylic acids to more reactive derivatives. nature.comchemguide.co.uk However, modern chemical engineering focuses on optimizing these processes to enhance yield, purity, and cost-effectiveness while minimizing environmental impact.

Process optimization for the synthesis of this compound would involve a systematic study of various reaction parameters. This includes temperature, pressure, reaction time, and the molar ratios of reactants (propanoic acid or its derivative, N-methylbenzylamine). The choice of solvent is also critical, with a trend towards greener and more sustainable options. nih.gov

Recent research has highlighted several catalytic systems that could be applied to the synthesis of this compound. For instance, metal-organic frameworks (MOFs) have been used as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes and amines. nih.gov A study on the synthesis of N-benzylbenzamide using a copper-MOF catalyst demonstrated the potential for high yields and catalyst reusability, which are key factors for industrial scalability. nih.gov Another approach involves the use of simple and inexpensive catalysts like potassium tert-butoxide (KOtBu) for the synthesis of complex amides. acs.orgacs.org

Scalability is a major consideration in chemical manufacturing. A process that is efficient on a laboratory scale may not be viable for large-scale production. Therefore, scalability studies are crucial. These studies assess the feasibility of transitioning a synthesis from the bench to an industrial setting. For amide synthesis, this includes evaluating the process's robustness, safety, and economic viability at a larger scale. For instance, a scalable method for producing N-substituted amides from nitroarenes in aqueous media has been reported, highlighting the potential for sustainable and large-scale production without the need for column chromatography. nih.gov

The table below summarizes key parameters that would be optimized in a scalability study for the synthesis of this compound, based on established methods for similar amides.

| Parameter | Objective of Optimization | Potential Methods & Findings |

| Catalyst | High activity, selectivity, and reusability | Copper-MOF catalysts have shown high yields and can be recycled. nih.gov KOtBu is an inexpensive and effective catalyst for N-benzyl amides. acs.orgacs.org |

| Solvent | Low environmental impact, high solubility of reactants | Aqueous media is a sustainable option. nih.gov γ-Valerolactone (GVL) is a bio-derived "green" solvent. benthamdirect.com |

| Temperature | Minimize energy consumption while achieving high reaction rates | Optimization studies for similar reactions have shown significant yield increases with temperature adjustments. nih.gov |

| Reactant Ratio | Maximize conversion of limiting reagent, minimize waste | Stoichiometric adjustments are a standard part of process optimization. |

| Purification | Simplify process, reduce cost and waste | Developing methods that avoid column chromatography is a key goal. nih.gov |

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. thieme-connect.com The application of continuous flow approaches to the synthesis of this compound would represent a significant advancement in its production.

In a continuous flow system, reactants are pumped through a network of tubes or channels, where the reaction takes place. The precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields, improved selectivity, and faster reaction times compared to batch reactors. rsc.orgacs.org For the synthesis of amides, this technology offers several benefits. For example, the in-situ generation of potentially hazardous intermediates, such as azides in tandem azidation-amidation reactions, can be managed more safely in the small volumes of a flow reactor. thieme-connect.com

The table below outlines different continuous flow approaches that could be adapted for the synthesis of this compound.

| Flow Chemistry Approach | Description | Potential Advantages for this compound Synthesis |